

Investigating Lorecivivint (SM04690) in Osteoarthritis Models: A Technical Guide

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Compound of Interest

Compound Name: *Kgp-IN-1*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "**Kgp-IN-1**" in the context of osteoarthritis did not yield any relevant scientific literature. Therefore, this guide focuses on a well-documented novel inhibitor, Lorecivivint (formerly SM04690), a small-molecule inhibitor of the Wnt pathway that has been investigated in osteoarthritis models.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone remodeling, and synovial inflammation. The Wnt signaling pathway has been identified as a key regulator in the pathogenesis of OA, influencing chondrocyte differentiation and the production of catabolic enzymes.^[1] Lorecivivint (SM04690) is an intra-articular small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which modulates the Wnt pathway.^[2] Preclinical and clinical studies have explored its potential as a disease-modifying osteoarthritis drug (DMOAD).^{[1][3]} This technical guide provides a comprehensive overview of the investigation of Lorecivivint in various osteoarthritis models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Lorecivivint (SM04690)

Assay	Cell Type	Stimulant	Measured Cytokine	EC50	Reference
Cytokine Secretion	Synovial Fibroblasts	IL-1 β	TNF- α	~30 nM	[4]
Cytokine Secretion	Synovial Fibroblasts	IL-1 β	IL-6	~30 nM	[4]

Table 2: In Vivo Efficacy of Lorecivivint (SM04690) in a Rat Model of Post-Traumatic OA

Treatment Group	Time of Injection Post-Surgery	Outcome Measure	Result vs. Vehicle	p-value	Reference
Lorecivivint (0.3 μ g)	2 Weeks	Total Joint OARSI Score	Significant Decrease	<0.05	[5]
Lorecivivint (0.3 μ g)	3 Weeks	Total Joint OARSI Score	Significant Decrease	<0.05	[5]
Lorecivivint (0.3 μ g)	4 Weeks	Total Joint OARSI Score	Significant Decrease	<0.05	[5]
Lorecivivint (0.3 μ g)	3 and 4 Weeks	Paw Withdrawal Threshold	Significant Improvement	<0.05	[4] [5]
Lorecivivint (0.3 μ g)	Not Specified	Synovial Thickness	Decreased	<0.05	[4]

Table 3: Clinical Efficacy of a Single Intra-Articular Injection of Lorecivivint (SM04690) in Knee

Osteoarthritis (Phase 2a Study - Unilateral Symptomatic Subgroup)

Treatment Group	Time Point	Outcome Measure	Change from Baseline (vs. Placebo)	p-value	Reference
0.07 mg Lorecivivint	Week 26	Medial Joint Space Width (mJSW)	+0.52 mm	0.006	[2]
0.07 mg Lorecivivint	Week 52	Medial Joint Space Width (mJSW)	+0.39 mm	0.021	[2]
0.07 mg Lorecivivint	Week 52	WOMAC Pain Score	-8.73	0.049	[2] [6]
0.07 mg Lorecivivint	Week 52	WOMAC Function Score	-8.73	0.035	[2] [6]

Table 4: Clinical Efficacy of a Single Intra-Articular Injection of Lorecivivint (SM04690) in Knee Osteoarthritis (Phase 2b Study)

Treatment Group	Time Point	Outcome Measure	Improvement vs. Placebo	p-value	Reference
0.07 mg Lorecivivint	Week 12	Pain NRS	-0.96	0.001	[7]
0.07 mg Lorecivivint	Week 24	Pain NRS	-0.70	0.031	[7]
0.07 mg Lorecivivint	Week 12	WOMAC Pain Score	Significant Improvement	0.04	[7]
0.07 mg Lorecivivint	Week 12	WOMAC Function Score	Significant Improvement	0.021	[7]
0.23 mg Lorecivivint	Week 12	Pain NRS	-0.78	0.012	[7]
0.23 mg Lorecivivint	Week 24	Pain NRS	-0.82	0.022	[7]
0.23 mg Lorecivivint	Week 24	WOMAC Pain Score	Significant Improvement	0.031	[7]
0.23 mg Lorecivivint	Week 24	WOMAC Function Score	Significant Improvement	0.017	[7]

Experimental Protocols

In Vitro Studies

1. Chondrogenesis and Cartilage Catabolism in Human Mesenchymal Stem Cells (hMSCs):

- Cell Source: Bone-marrow-derived hMSCs.
- Chondrogenic Differentiation: hMSCs were cultured in chondrogenic medium and treated with Lorecivivint (SM04690) or vehicle.

- Analysis: Chondrocyte differentiation was assessed by immunocytochemistry for cartilage-specific markers and gene expression analysis.
- Cartilage Catabolism Assessment: The effect on cartilage catabolism was determined by measuring glycosaminoglycan breakdown and the levels of catabolic markers.[1]

2. Anti-Inflammatory Effects in Synovial Fibroblasts:

- Cell Type: Synovial fibroblasts.
- Stimulation: Cells were stimulated with Interleukin-1 beta (IL-1 β) to induce an inflammatory response.
- Treatment: Cells were co-treated with varying concentrations of Lorecivivint (SM04690).
- Outcome Measures: The secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6) was quantified to determine the half-maximal effective concentration (EC50).[4]

3. Investigation of Molecular Mechanisms in Primary Condylar Chondrocytes:

- Cell Isolation: Primary condylar chondrocytes were isolated for in vitro experiments.
- Treatment: Cells were treated with Lorecivivint (SM04690).
- Analysis: The effects on the canonical Wnt pathway, and the expression of Wnt16, cartilage anabolic factors (COL2A1, SOX9, aggrecan), and the catabolic factor MMP13 were investigated. The protective effects against TNF- α -induced inflammation were also assessed.[8]

In Vivo Studies

1. Rat Model of Post-Traumatic Osteoarthritis:

- Model Induction: Knee instability and post-traumatic OA were surgically induced in rats by combining anterior cruciate ligament transection with partial medial meniscus transection (ACLT+pMMx).[5]

- Treatment: A single intra-articular injection of Lorecivivint (SM04690) (0.3 µg) or vehicle was administered into the damaged knee at 2, 3, or 4 weeks post-surgery.[5]
- Histological Analysis: Joint tissues were harvested at the end of the study (12 weeks post-injection) and histologically graded using the summed OARSI scores (stage and grade of cartilage damage) of the medial femoral condyle and medial tibial plateau.[5]
- Pain Assessment: Weight-bearing distribution was analyzed using an incapacitance meter at multiple time points to assess pain.[4][5]
- Inflammation Assessment: Synovial tissue was analyzed for inflammatory cell infiltration and thickness. The production of pro-inflammatory cytokines and MMPs was also measured.[4]

Clinical Trials

1. Phase 1, Randomized, Double-Blind, Placebo-Controlled Study:

- Participants: Subjects with Kellgren-Lawrence (KL) grade 2-3 knee OA.
- Intervention: A single intra-articular knee injection of 0.03, 0.07, or 0.23 mg Lorecivivint (SM04690), or placebo.
- Primary Outcome: Safety and pharmacokinetics.
- Exploratory Efficacy Measures: WOMAC Total, Function, and Pain scores, Physician Global Assessment (MDGA), Pain Visual Analog Scale (VAS), OMERACT-OARSI response, and joint space width (JSW).[9]

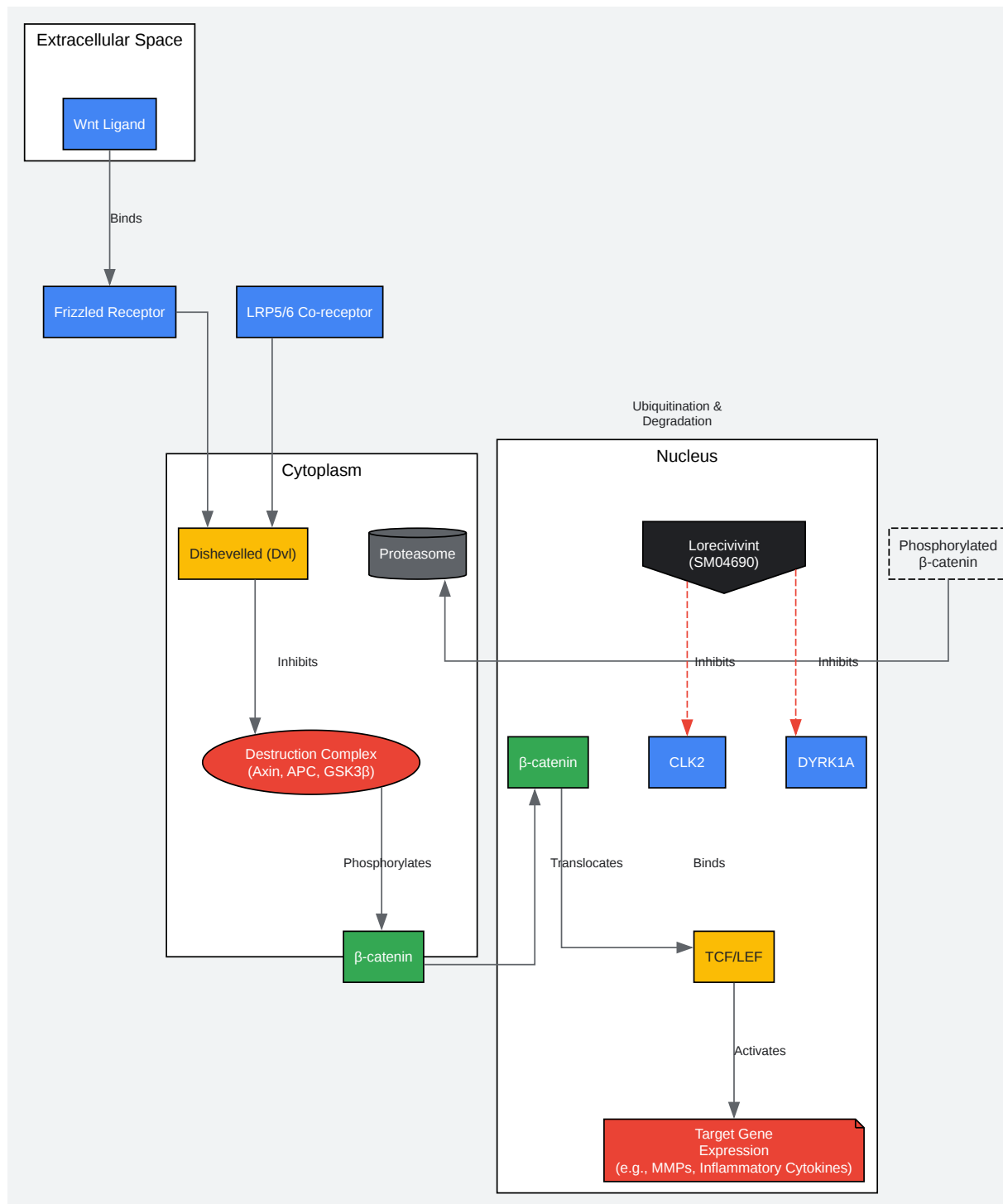
2. Phase 2a, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Trial:

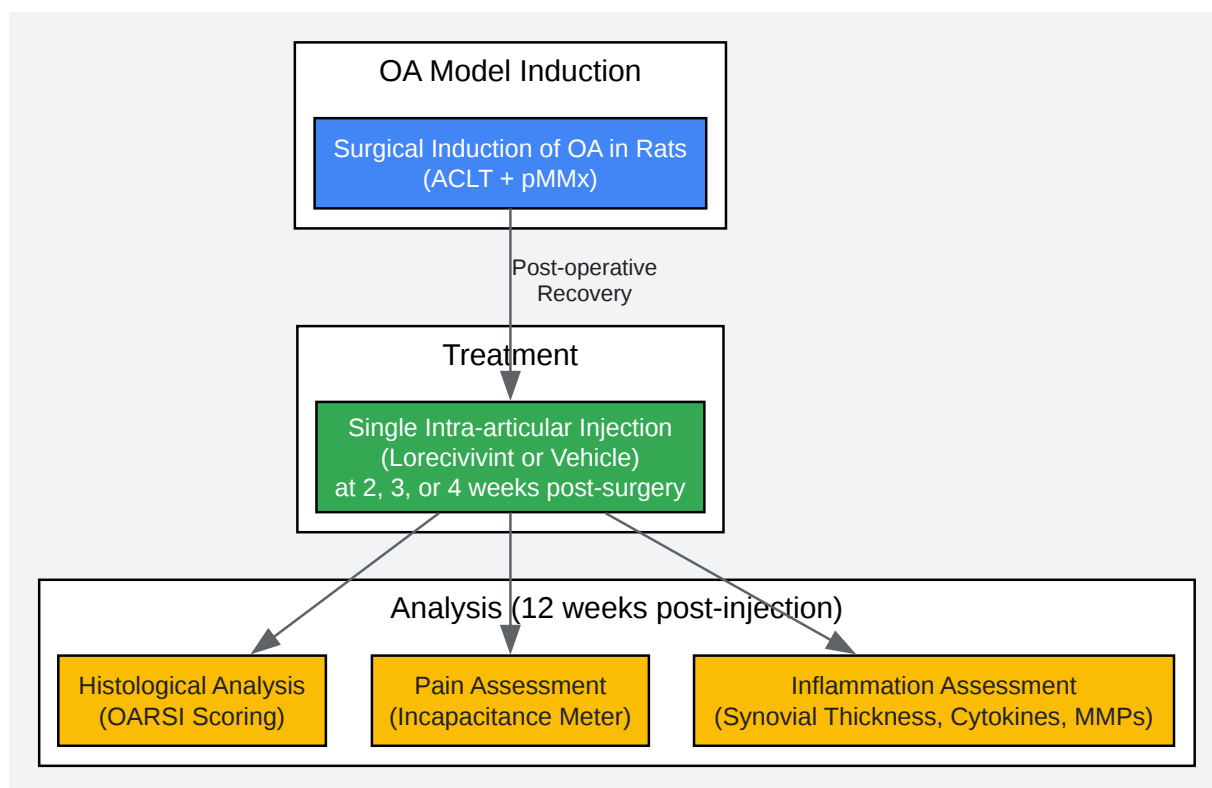
- Participants: 455 subjects with moderately to severely symptomatic knee OA.
- Intervention: A single 2-ml intra-articular injection of Lorecivivint (SM04690) at doses of 0.03 mg, 0.07 mg, or 0.23 mg, or placebo.
- Efficacy Assessment: Change from baseline in WOMAC pain and function scores, and change from baseline in radiographic medial joint space width (JSW) over 52 weeks.[2]

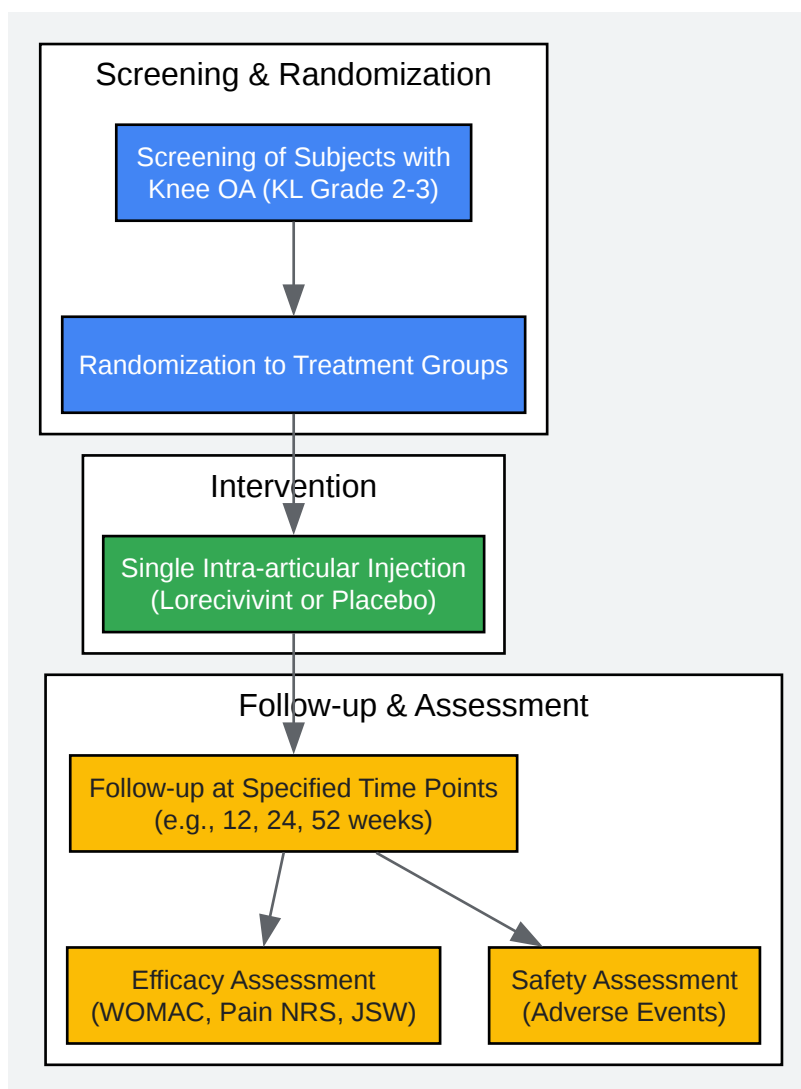
3. Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial:

- Participants: 700 subjects with moderate to severe knee OA.
- Intervention: A single intra-articular injection of 2 mL Lorecivivint (SM04690) at doses of 0.03, 0.07, 0.15, or 0.23 mg, placebo, or dry-needle sham.
- Primary Efficacy Endpoints: Changes in Pain Numeric Rating Scale (NRS), WOMAC Pain, WOMAC Function, and radiographic medial joint space width (mJSW) at 24 weeks.^[7]

Mandatory Visualization







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